molecular formula C14H18N2O3 B2901945 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 945300-96-9

3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2901945
CAS No.: 945300-96-9
M. Wt: 262.309
InChI Key: HTECKLOLFFXDPA-UHFFFAOYSA-N
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Description

3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with interesting structural and chemical properties. It is a member of the quinazoline family, which is known for its biological and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can be achieved through a multi-step organic synthesis process. One common approach involves the condensation of an appropriate aniline derivative with an isatoic anhydride under controlled conditions to form a quinazoline intermediate. This intermediate can then be alkylated with 3-(Propan-2-yloxy)propyl halide in the presence of a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production typically mirrors laboratory synthetic routes but scales up using larger reaction vessels and more robust control of reaction parameters. Ensuring the purity of starting materials and solvents is crucial, as is the management of reaction kinetics and thermodynamics.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: It can be reduced under hydrogenation conditions to form the corresponding reduced quinazoline derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyl side chains.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Palladium on carbon with hydrogen, lithium aluminum hydride.

  • Solvents: Toluene, ethanol, dimethyl sulfoxide.

Major Products Formed

The major products depend on the specific reagents and conditions used. Oxidation can yield quinazoline N-oxides, while reduction typically leads to fully saturated tetrahydroquinazolines.

Scientific Research Applications

3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications:

  • Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology: Studied for its potential biological activity, including as an enzyme inhibitor.

  • Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

  • Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound interacts with various molecular targets and pathways:

  • Molecular Targets: Enzymes involved in DNA replication and repair.

  • Pathways Involved: The compound can interfere with cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propylquinazoline-4(3H)-one

  • 3-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Highlighting Uniqueness

What sets 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique propan-2-yloxypropyl substitution, which imparts distinctive physical and chemical properties compared to its analogs.

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Properties

IUPAC Name

3-(3-propan-2-yloxypropyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(2)19-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTECKLOLFFXDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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